molecular formula C8H10BrNO B8404769 1-(2-Bromopyridin-4-yl)-propan-1-ol

1-(2-Bromopyridin-4-yl)-propan-1-ol

Cat. No.: B8404769
M. Wt: 216.07 g/mol
InChI Key: VYXGHUTVEZZPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromopyridin-4-yl)-propan-1-ol is a brominated pyridine derivative featuring a propan-1-ol substituent at the 4-position of the pyridine ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol. The compound combines the electron-deficient aromatic system of pyridine with a secondary alcohol functional group, making it a versatile intermediate in organic synthesis. The bromine atom at the 2-position enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables participation in esterification or oxidation reactions.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)propan-1-ol

InChI

InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5,7,11H,2H2,1H3

InChI Key

VYXGHUTVEZZPQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=NC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • : Propan-1-ol (a simpler analog) is used as a regeneration medium for cellulose films, highlighting the role of alcohol functionality in hydrophobicity modulation . However, the bromopyridine derivative’s larger aromatic system would significantly alter such properties.
  • : The phenyl analog’s stability under basic conditions contrasts with the pyridine derivative’s susceptibility to ring-opening reactions in acidic media .
Data Gaps:

Experimental data for the target compound (e.g., exact melting point, solubility) are absent in the provided evidence, necessitating further studies.

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